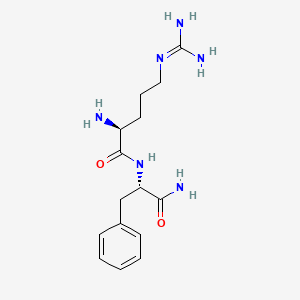

Arginylphenylalaninamide

Vue d'ensemble

Description

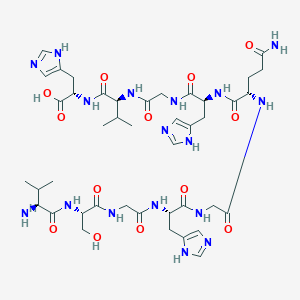

Arginylphenylalaninamide is a dipeptide, an organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond . It is also known as 2-amino-5-carbamimidamido-N-[1-(C-hydroxycarbonimidoyl)-2-phenylethyl]pentanimidic acid .

Physical And Chemical Properties Analysis

Arginylphenylalaninamide has a molecular weight of 320.39 g/mol . Its physical and chemical properties such as solubility, melting point, boiling point, etc., would require experimental determination.Applications De Recherche Scientifique

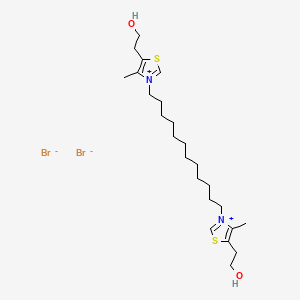

Antifungal Applications : Research has revealed that cationic amino acid-based surfactants derived from arginylphenylalaninamide exhibit potent antifungal activity. These surfactants, including variants based on phenylalanine-arginine and tryptophan-arginine, were found to be effective against fluconazole-resistant Candida species. They work by altering cell membrane permeability and causing mitochondrial damage, leading to cell death via apoptosis. Furthermore, these compounds can disperse biofilms of Candida spp. at low concentrations, making them promising candidates for combating fungal resistance and microbial biofilms. This study was conducted at the Drug Research and Development Center, Federal University of Ceará, Fortaleza, CE, Brazil, and the Department of Surfactants and Nanobiotechnology, IQAC-CSIC, Barcelona, Spain

.

Gel Synthesis and Characterization : Another notable application involves the synthesis and characterization of thermo-sensitive gels using a compound derived from arginylphenylalaninamide. The study explored the incorporation of phenolated alkali lignin into NIPAAm to create a lignin-based gel. The process involves the formation of graft copolymerization, where the lignin radical reacts with NIPAAm. This lignin-based gel exhibits improved thermal stability and can be tuned for specific applications by controlling the lignin content and crosslinking density. The introduction of lignin into the gel structure enhances its mechanical strength and modifies its pore size, making it potentially useful for applications like selective concentration and separation of substances

.

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZWLVDDIOZTJI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955942 | |

| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arginylphenylalaninamide | |

CAS RN |

34388-59-5 | |

| Record name | Arginylphenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

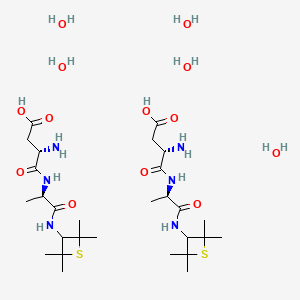

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.